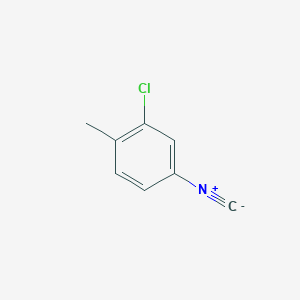

3-氯-4-甲基苯异腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-4-methylphenylisocyanide often involves palladium-catalyzed insertion reactions of isocyanides with other organic molecules. For example, a palladium-catalyzed insertion reaction of isocyanides with 3-arylisoxazol-5(4H)-ones has been reported for the construction of 4-aminomethylidene isoxazolone derivatives, demonstrating a methodology for synthesizing complex organic compounds from simple isocyanide precursors (Yi-ming Zhu et al., 2019).

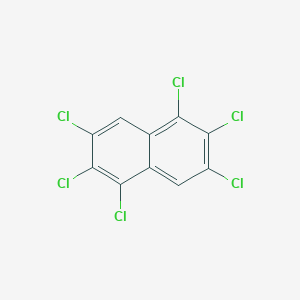

Molecular Structure Analysis

The molecular structure of chloro-methylphenyl isocyanates, including derivatives close to 3-Chloro-4-methylphenylisocyanide, has been examined through vibrational spectra (Raman and infrared) and computational methods (ab initio and density functional theory). These studies provide insights into the optimized geometrical parameters, vibrational frequencies, and molecular conformations of these compounds, indicating the presence of coupled normal modes due to the complex molecular systems with low symmetry (S. Doddamani et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 3-Chloro-4-methylphenylisocyanide derivatives include [3 + 3]-cycloaddition reactions with α-acidic isocyanides and 1,3-dipolar azomethine imines, leading to the synthesis of six-membered heterocycles. Such reactions demonstrate the versatility of isocyanides in organic synthesis, particularly for constructing complex heterocyclic frameworks (Juana Du et al., 2014).

科学研究应用

光谱分析和分子结构

- 振动光谱和从头算/DFT 分析:已使用拉曼和红外光谱分析了异氰酸酯(包括 3-氯变体)的振动光谱,并辅以从头算和密度泛函理论 (DFT) 计算。这项研究提供了对能量、优化的几何参数、振动频率等的见解,极大地促进了对这些化合物的分子结构和行为的理解 (Doddamani et al., 2007).

合成和化学性质

- 有机荧光团的合成:用烷基异氰酸酯(包括 3-氯-4-甲基苯异腈)合成 3-甲酰色酮,导致产生新型有机荧光团。这些化合物在溶液中表现出强烈的蓝色发射,为有机电子和光子学领域做出了重大贡献 (Teimouri, 2011).

表面化学和材料科学

- 界面键合和电子结构:已经研究了 4-甲基苯基异氰酸酯在金属表面上的键合和电子结构,揭示了化学吸附结合结构和这些化合物在不同金属环境中的行为。这些知识对于材料科学至关重要,特别是在纳米技术和表面化学领域 (Youngku Sohn and White, 2008).

光物理和光催化研究

- Re(I) 三羰基配合物的な光物理性质研究:对含有 2,6-二甲基苯基异氰酸酯的 Re(I) 三羰基配合物的な光物理性质的研究加深了我们对其吸收特性、发射行为和电子能隙的理解。此类研究对于开发具有特定な光物理性质的新材料至关重要 (J. M. Villegas et al., 2005).

- 光催化转化研究:已经研究了某些化合物在 TiO2 上的光催化转化,其中 3-氯-4-甲基苯异腈可能在反应途径中发挥作用。了解这些过程对于环境化学和光催化材料的开发至关重要 (A. Zertal et al., 2004).

作用机制

Target of Action

This compound is an organic building block containing an isocyanate group , which suggests that it may interact with a variety of biological targets

Mode of Action

Isocyanates, such as 3-Chloro-4-methylphenylisocyanide, are known to react exothermically with many classes of compounds, releasing toxic gases . They can cause vigorous releases of heat when they react with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides . Some isocyanates react with water to form amines and liberate carbon dioxide .

Pharmacokinetics

The compound is a liquid at room temperature , which could influence its absorption and distribution

Result of Action

The specific molecular and cellular effects of 3-Chloro-4-methylphenylisocyanide’s action are not well-documented. Given its reactivity, it could potentially cause cellular damage or death by reacting with critical cellular components. It is toxic by ingestion, inhalation, and skin absorption , suggesting that it can have harmful effects at the cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-methylphenylisocyanide. For instance, it is known to decompose in water, releasing flammable, toxic, or corrosive gases . Therefore, the presence of water could significantly affect its stability and reactivity. Additionally, its reactivity with various substances suggests that its action and efficacy could be influenced by the presence of other chemicals in the environment.

安全和危害

属性

IUPAC Name |

2-chloro-4-isocyano-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFCRNJQFXKQSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

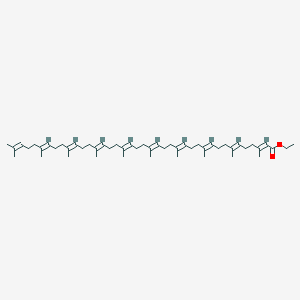

CC1=C(C=C(C=C1)[N+]#[C-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374005 |

Source

|

| Record name | 3-Chloro-4-methylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-methylphenylisocyanide | |

CAS RN |

112675-35-1 |

Source

|

| Record name | 3-Chloro-4-methylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

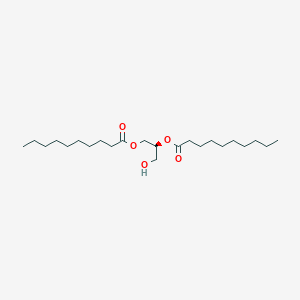

![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)